![molecular formula C13H10ClN3O2S B1426747 4-Cloro-5-tosil-5H-pirrolo[3,2-d]pirimidina CAS No. 1311275-32-7](/img/structure/B1426747.png)

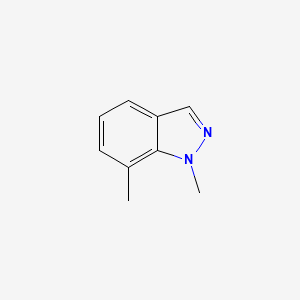

4-Cloro-5-tosil-5H-pirrolo[3,2-d]pirimidina

Descripción general

Descripción

“4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine” is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .

Synthesis Analysis

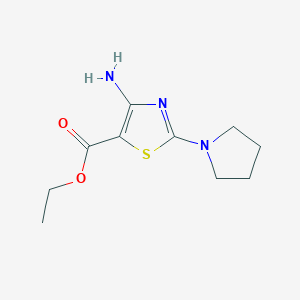

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the incorporation of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique . This method provides a robust approach for preparing this type of pyrrolo[2,3-d]pyrimidine derivatives .

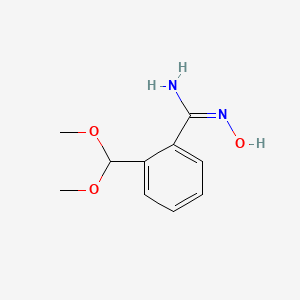

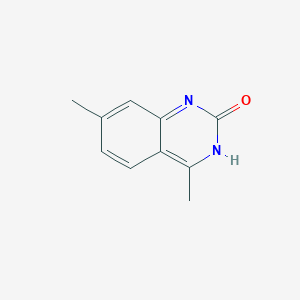

Molecular Structure Analysis

The molecular structure of “4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine” was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The compound’s molecular weight is 307.76 .

Chemical Reactions Analysis

“4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine” binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA . This compound also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine” include a melting point of 212–214 ℃ . The compound’s molecular weight is 307.76 .

Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

Los derivados de 4-Cloro-5-tosil-5H-pirrolo[3,2-d]pirimidina se han sintetizado y probado in vitro contra siete líneas celulares de cáncer humano seleccionadas . Estos compuestos mostraron resultados prometedores, particularmente los compuestos 14a, 16b y 18b, que fueron los más activos hacia MCF7 con IC 50 (1.7, 5.7 y 3.4 μg/ml, respectivamente) en relación con la doxorrubicina (Dox.) (26.1 μg/ml) .

Inducción de Apoptosis

Se ha descubierto que estos compuestos inducen la apoptosis en las células cancerosas . Por ejemplo, los compuestos 14a y 14b causaron el arresto del ciclo celular en la fase G1/S en MCF7 . Los compuestos 16b y 18b indujeron la muerte apoptótica de las células MCF7 .

Regulación de la Expresión Génica

A nivel de expresión génica, P53, BAX, DR4 y DR5 fueron regulados al alza, mientras que Bcl2, Il-8 y CDK4 fueron regulados a la baja en las células MCF7 tratadas con 14a, 14b y 18b .

Cambios en el Nivel de Proteína

A nivel de proteína, el compuesto 14b aumentó la actividad de la Caspasa 8 y BAX (18.263 y 14.25 pg/ml) en relación con Dox. (3.99 y 4.92 pg/ml, respectivamente), mientras que la actividad de Bcl2 disminuyó mucho en MCF7 tratadas con 14a (2.4 pg/ml) en comparación con Dox. (14.37 pg/ml) .

Fragmentación del ADN

El porcentaje de ADN fragmentado aumentó significativamente en las células MCF7 tratadas con 14a .

Inhibidores de Quinasa Dirigidos

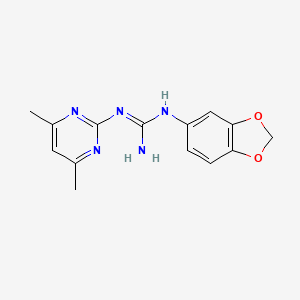

Se sintetizó con éxito una serie de nuevos compuestos, específicamente ‘(E)-4-((7H-pirrolo[2,3-d]pirimidin-4-il)amino)-N’-bencilidenobenzo-hidrazidas’ halogenadas en tres pasos con altos rendimientos . Entre estos nuevos compuestos, el compuesto 5k surgió como el inhibidor más potente, mostrando una actividad significativa contra las enzimas EGFR, Her2, VEGFR2 y CDK2, con valores de IC 50 que oscilan entre 40 y 204 nM, comparables al conocido TKI sunitinib (IC 50 = 261 nM) .

Unión a la ADN Girasa

4-Cloro-5H-pirrolo[3,2-d]pirimidina se une a la enzima ADN girasa e impide que descomponga el ADN bacteriano .

Actividad Antimicobacteriana

Este compuesto también tiene actividad antimicobacteriana debido a su capacidad de unirse a la enzima ARN polimerasa .

Mecanismo De Acción

Target of Action

The primary targets of 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine are the enzymes DNA gyrase and RNA polymerase . DNA gyrase is crucial for bacterial DNA replication, while RNA polymerase is essential for transcription, the process of creating an RNA copy of a DNA sequence.

Mode of Action

4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine binds to DNA gyrase, preventing it from breaking down bacterial DNA . It also binds to RNA polymerase, which likely disrupts the transcription process . These interactions inhibit the growth of bacteria, making the compound effective against bacterial infections.

Result of Action

The binding of 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine to DNA gyrase and RNA polymerase inhibits the growth of bacteria . This inhibition is particularly effective against Staphylococcus and Mycobacterium tuberculosis , making the compound a potential treatment for infections caused by these bacteria.

Safety and Hazards

Direcciones Futuras

Future research on “4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine” and its derivatives could focus on their potential as antimicrobial agents, given their effectiveness against staphylococcus and Mycobacterium tuberculosis . Additionally, the robust synthesis method using a microwave technique presents opportunities for the development of new pyrrolo[2,3-d]pyrimidine derivatives .

Análisis Bioquímico

Biochemical Properties

4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine has been found to interact with several enzymes and proteins. It binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . It also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .

Cellular Effects

In cellular processes, 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine has shown to exert significant effects. It has been tested in vitro against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . The compound was found to be most active towards MCF7 cells .

Molecular Mechanism

At the molecular level, 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects through various mechanisms. The molecular docking study showed promising binding affinities of this compound against Bcl2 anti-apoptotic protein . It also influences gene expression levels, with P53, BAX, DR4, and DR5 being up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .

Propiedades

IUPAC Name |

4-chloro-5-(4-methylphenyl)sulfonylpyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(17)13(14)16-8-15-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFDYYLYTLVJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

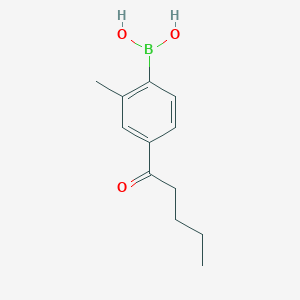

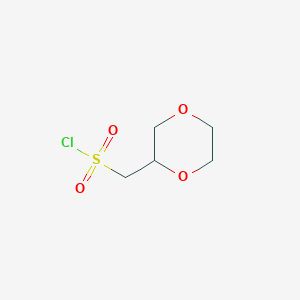

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

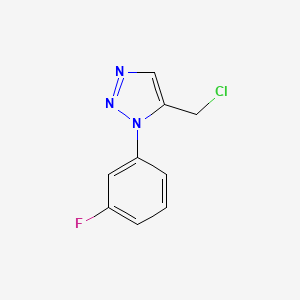

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

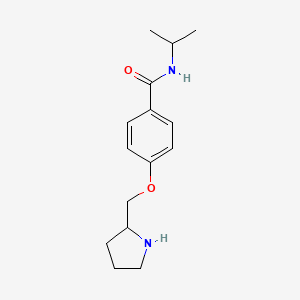

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)

![methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate](/img/structure/B1426675.png)